molecular formula C18H15ClF4N2O B3301563 6-Chloro-4-ethyl-4-(4-fluorophenyl)-3-(2,2,2-trifluoroethyl)-3,4-dihydroquinazolin-2(1H)-one CAS No. 910483-02-2

6-Chloro-4-ethyl-4-(4-fluorophenyl)-3-(2,2,2-trifluoroethyl)-3,4-dihydroquinazolin-2(1H)-one

Cat. No. B3301563
M. Wt: 386.8 g/mol
InChI Key: HPZZTKGICNGATO-UHFFFAOYSA-N
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Patent
US07745452B2

Procedure details

To a −15° C. solution of 6-chloro-4-(4-fluorophenyl)-4-hydroxy-3-(2,2,2-trifluoroethyl)-3,4-dihydroquinazolin-2(1H)-one (6.20 g, 16.5 mmol) in anhydrous toluene (60 mL) was added triethylamine (11.5 mL, 82.7 mmol). The reaction was stirred for 5 min and then thionyl chloride (1.27 mL, 17.4 mmol) was added dropwise maintaining the temperature <−5° C. After 15 min, 1M ethylmagnesium bromide in THF (51.3 mL, 51.3 mmol) was added over 35 min maintaining the temperature <−5° C. The reaction was warmed from −15° C. to 0° C. over 30 min and then poured into a vigorously stirred mixture of aqueous 10% citric acid (30 mL), ice (30 g), and ethyl acetate (50 mL). The aqueous phase was extracted with ethyl acetate (3×50 mL). The combined organics were washed with water (50 mL), brine (60 mL), dried over Na2SO4, filtered, and concentrated in vacuo. Purification by normal phase chromatography (0-25% EtOAc/hexanes) gave a crude light yellow oil. Crystallization of the oil from hexane gave racemic 6-chloro-4-ethyl-4-(4-fluorophenyl)-3-(2,2,2-trifluoroethyl)-3,4-dihydroquinazolin-2(1H)-one as an off-white solid. 1H NMR (CDCl3, 400 MHz) 8.19 (s, NH); 7.39 (m, 2H, ArH); 7.09 (m, 3H, ArH); 6.68 (d, J=8.51 Hz, 1H, ArH); 6.46 (d, J=2.11 Hz, 1H, ArH); 3.84 (m, 1H, CH2); 3.56 (m, 1H, CH2); 2.40 (m, 1H, CH2); 2.22 (m, 1H, CH2); 0.90 (t, J=7.15 Hz, 3H, CH3); MS (Electrospray): m/z 387.1 (M+H). Racemic 6-chloro-4-ethyl-4-(4-fluorophenyl)-3-(2,2,2-trifluoroethyl)-3,4-dihydroquinazolin-2(1H)-one (2.76 g) was resolved using chiral reverse phase chromatography (ChiralPak AD packing, 10-30% iPrOH/hexanes with DEA modifier at 1.0 mL/L). The enantiomers were obtained as crystalline solids from hexane to give (+) compound as Peak 1 and (−) compound as Peak 2. Data for Peak 2: 1H NMR (CDCl3, 400 MHz) 8.69 (s, NH); 7.39 (m, 2H, ArH); 7.09 (m, 3H, ArH); 6.70 (d, J=8.60 Hz, 1H, ArH); 6.45 (d, J=2.20 Hz, 1H, ArH); 3.81 (m, 1H, CH2); 3.59 (m, 1H, CH2); 2.40 (m, 1H, CH2); 2.22 (m, 1H, CH2); 0.90 (t, J=7.14 Hz, 3H, CH3); MS (Electrospray): m/z 387.0894 (M+H); [α]D=−8.5° (c0.0024, CH2Cl2). Data for Peak 1, the (+)-enantiomer, [α]D=+7.9° (c0.0027, CH2Cl2).
Name
6-chloro-4-(4-fluorophenyl)-4-hydroxy-3-(2,2,2-trifluoroethyl)-3,4-dihydroquinazolin-2(1H)-one
Quantity
6.2 g
Type
reactant
Reaction Step One
Quantity
11.5 mL
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
1.27 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
51.3 mL
Type
reactant
Reaction Step Three
Quantity
30 mL
Type
reactant
Reaction Step Four
[Compound]
Name
ice
Quantity
30 g
Type
reactant
Reaction Step Four
Quantity
50 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][CH:11]=1)[NH:8][C:7](=[O:12])[N:6]([CH2:13][C:14]([F:17])([F:16])[F:15])[C:5]2([C:19]1[CH:24]=[CH:23][C:22]([F:25])=[CH:21][CH:20]=1)O.[CH2:26](N(CC)CC)[CH3:27].S(Cl)(Cl)=O.C([Mg]Br)C.C1COCC1.C(O)(=O)CC(CC(O)=O)(C(O)=O)O>C1(C)C=CC=CC=1.C(OCC)(=O)C>[Cl:1][C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][CH:11]=1)[NH:8][C:7](=[O:12])[N:6]([CH2:13][C:14]([F:17])([F:16])[F:15])[C:5]2([CH2:26][CH3:27])[C:19]1[CH:24]=[CH:23][C:22]([F:25])=[CH:21][CH:20]=1

Inputs

Step One
Name
6-chloro-4-(4-fluorophenyl)-4-hydroxy-3-(2,2,2-trifluoroethyl)-3,4-dihydroquinazolin-2(1H)-one
Quantity
6.2 g
Type
reactant
Smiles
ClC=1C=C2C(N(C(NC2=CC1)=O)CC(F)(F)F)(O)C1=CC=C(C=C1)F
Name
Quantity
11.5 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
60 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
1.27 mL
Type
reactant
Smiles
S(=O)(Cl)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)[Mg]Br
Name
Quantity
51.3 mL
Type
reactant
Smiles
C1CCOC1
Step Four
Name
Quantity
30 mL
Type
reactant
Smiles
C(CC(O)(C(=O)O)CC(=O)O)(=O)O
Name
ice
Quantity
30 g
Type
reactant
Smiles
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Stirring
Type
CUSTOM
Details
The reaction was stirred for 5 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
maintaining the temperature <−5° C
WAIT
Type
WAIT
Details
After 15 min
Duration
15 min
TEMPERATURE
Type
TEMPERATURE
Details
maintaining the temperature <−5° C
TEMPERATURE
Type
TEMPERATURE
Details
The reaction was warmed from −15° C. to 0° C. over 30 min
Duration
30 min
EXTRACTION
Type
EXTRACTION
Details
The aqueous phase was extracted with ethyl acetate (3×50 mL)
WASH
Type
WASH
Details
The combined organics were washed with water (50 mL), brine (60 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
Purification by normal phase chromatography (0-25% EtOAc/hexanes)
CUSTOM
Type
CUSTOM
Details
gave a crude light yellow oil
CUSTOM
Type
CUSTOM
Details
Crystallization of the oil from hexane

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
ClC=1C=C2C(N(C(NC2=CC1)=O)CC(F)(F)F)(C1=CC=C(C=C1)F)CC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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